6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
6-(3-Nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a triazolothiadiazine derivative characterized by a nitro group at the 3-position of the C-6 phenyl ring and a 4-pentylcyclohexyl group at the C-3 position. This scaffold is part of a broader class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-2-3-4-6-15-9-11-16(12-10-15)20-22-23-21-25(20)24-19(14-29-21)17-7-5-8-18(13-17)26(27)28/h5,7-8,13,15-16H,2-4,6,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMZCWVTRRSTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The compound is characterized by a triazole-thiadiazine backbone which is known for its potential pharmacological properties. The presence of a nitrophenyl group and a pentylcyclohexyl moiety enhances its lipophilicity and biological interactions.
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₄O₂S
- CAS Number : 860611-36-5
Pharmacological Properties
Research indicates that compounds with a similar structure to 6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that triazole-thiadiazine derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from triazoles have been reported to inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, a related compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .
- Anti-inflammatory Effects : Triazole derivatives are often evaluated for their anti-inflammatory properties. The presence of specific substituents can enhance these effects .
Case Studies
- Synthesis and Testing : A study synthesized several derivatives of triazolo-thiadiazines and tested their biological activities. Among them, certain compounds exhibited promising anticancer activity against breast and colon cancer cell lines .
- Mechanism of Action : Research has suggested that these compounds may exert their effects through the inhibition of specific enzymes or pathways involved in cell proliferation and inflammation .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial condensation | Aromatic acids with 3-furoyl-4-amino-5-mercapto-1,2,4-triazole in phosphoryl chloride | 78-88% |
| Cyclization | Aqueous sodium hydroxide treatment | 74-86% |
Comparison with Similar Compounds
Key Structural Features
Anticancer Activity
- : 6-Aryl-3-(aryl/hetaryl)triazolothiadiazines showed mean growth inhibition of 45.44% (compound 113h) against NCI-60 cell lines. The nitro group in the target compound may mimic electron-withdrawing effects of p-chlorophenyl, enhancing activity .
- : A tubulin inhibitor (5e) with 3,4,5-trimethoxyphenyl and fluoro-methoxy substituents demonstrated submicromolar potency. The target’s nitro group could similarly stabilize interactions with tubulin’s colchicine-binding site .
Antimicrobial Activity
- : 6-Aryl-3-(methylsulfonylbenzyl) derivatives exhibited MIC values of 1.56–3.125 mg/mL against E. coli and C. albicans. The nitro group may improve penetration through bacterial membranes compared to sulfonyl groups .
- : Chlorophenyl-substituted analogs showed broad-spectrum antimicrobial activity. Nitro substitution could enhance oxidative stress in pathogens via nitroreductase activation .
Enzyme Inhibition
- : Pyridinyl-substituted triazolothiadiazines inhibited acetylcholinesterase (IC50 = 12.2–16.6 µM). The nitro group’s electron-withdrawing nature may increase interactions with catalytic serine residues .
- : PDE4 inhibitors (e.g., compound 10) with dimethoxyphenyl groups achieved nanomolar potency. The target’s cyclohexyl group might improve selectivity for PDE4 isoforms .
Physicochemical and Pharmacokinetic Insights
- Solubility : Nitro groups reduce aqueous solubility, which may necessitate prodrug strategies or formulation adjustments .
- Metabolic Stability : The cyclohexyl group could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .
Structure-Activity Relationship (SAR) Trends
- C-6 Position: Electron-withdrawing groups (NO2, Cl) enhance anticancer and enzyme inhibitory activities by polarizing the aryl ring for π-π stacking .
- C-3 Position : Bulky substituents (e.g., 4-pentylcyclohexyl) improve target selectivity and pharmacokinetic profiles by occupying hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
